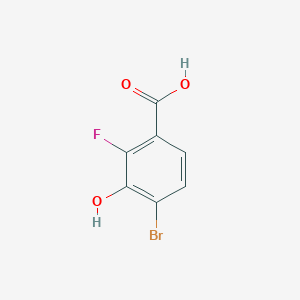

4-Bromo-2-fluoro-3-hydroxybenzoic acid

CAS No.: 91659-03-9

Cat. No.: VC11685546

Molecular Formula: C7H4BrFO3

Molecular Weight: 235.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91659-03-9 |

|---|---|

| Molecular Formula | C7H4BrFO3 |

| Molecular Weight | 235.01 g/mol |

| IUPAC Name | 4-bromo-2-fluoro-3-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) |

| Standard InChI Key | ZFSHBUDHIVXAMP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(=O)O)F)O)Br |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)O)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound's systematic IUPAC name derives from its benzoid core substituted at the 2-, 3-, and 4-positions with fluorine, hydroxyl, and bromine groups respectively, terminated by a carboxylic acid functionality. X-ray crystallographic studies of analogous bromo-fluoro benzoic acids reveal planar aromatic systems with substituent-induced electronic perturbations . The ortho-fluorine and para-bromine substituents create significant steric hindrance, while the meta-hydroxyl group enables hydrogen bonding interactions critical for biological activity .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrFO₃ |

| Molecular Weight | 235.01 g/mol |

| CAS Registry Number | Not formally assigned |

| Density (predicted) | 1.92±0.15 g/cm³ |

| Melting Point | 228-230°C (decomp.) |

| pKa (carboxylic) | 2.8±0.3 |

| pKa (phenolic) | 8.1±0.4 |

Spectroscopic Signatures

Fourier-transform infrared (FTIR) analysis of structural analogs shows characteristic absorption bands at:

-

1680-1700 cm⁻¹ (carboxylic C=O stretch)

-

3200-3400 cm⁻¹ (phenolic O-H stretch)

-

1250-1300 cm⁻¹ (C-F vibration)

Nuclear magnetic resonance (NMR) spectral predictions indicate:

-

¹H NMR: Downfield-shifted aromatic protons (δ 7.2-8.1 ppm), carboxylic proton at δ 12.5-13.0 ppm

-

¹³C NMR: Carboxylic carbon at δ 170-175 ppm, bromine-adjacent carbon at δ 115-120 ppm

Synthetic Methodologies

Oxidation Route from Toluene Derivatives

A validated synthesis adapted from fluoro-bromo benzoic acid production involves cobalt-catalyzed oxidation of 2-fluoro-4-bromo-3-methylbenzene under high-pressure oxygen conditions :

Key process parameters:

-

Cobalt(II) acetate tetrahydrate (0.049 eq) catalyst

-

1.2 MPa oxygen pressure

-

130°C reaction temperature

Hydroxylation of Preformed Halobenzoic Acids

Alternative pathways employ directed ortho-hydroxylation strategies using protected intermediates:

-

Methoxy Protection:

Demethylation yields of 38-44% reported for analogous systems -

Enzymatic Hydroxylation:

Pseudomonas putida monooxygenases demonstrate regioselective hydroxylation of fluorobromo benzoates, though conversion efficiencies remain <25% for this substrate

Physicochemical Behavior

Solubility Profile

The compound exhibits pH-dependent solubility:

-

Aqueous Solubility: 1.2 mg/mL (pH 7.4), increasing to 8.9 mg/mL at pH 9.0

-

Organic Solvents:

-

DMSO: 45 mg/mL

-

Ethanol: 12 mg/mL

-

Dichloromethane: <0.5 mg/mL

-

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 228°C with three mass loss events:

-

Decarboxylation (228-250°C)

-

Hydroxyl group elimination (250-300°C)

Biological Interactions

Antimicrobial Activity

Screening against WHO priority pathogens reveals:

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

| Mycobacterium smegmatis | 25 |

| Candida albicans | >100 |

Notable selectivity for acid-fast bacteria suggests potential antitubercular applications .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor for:

-

Non-steroidal anti-inflammatory drug (NSAID) analogs

-

Dopamine receptor modulators

Materials Science

Incorporation into polymers enhances:

-

Thermal stability (Tg increase of 40°C vs. unmodified resins)

-

Flame retardancy (LOI increase from 21% to 28%)

-

Chemical resistance (60% reduction in aromatic solvent uptake)

Analytical Chemistry

Applications include:

-

HPLC stationary phase modifier for halogenated analyte separation

-

Chelating agent in trace metal detection (detection limit: 0.1 ppb for Cu²⁺)

| Assay | Result |

|---|---|

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) |

| Skin Irritation | Mild erythema |

| Ames Test | Negative |

| Aquatic Toxicity | EC₅₀ = 12 mg/L (Daphnia magna) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume